![molecular formula C8H13BrO B13462921 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which forms the bicyclic core . The bromomethyl group can be introduced through subsequent bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators .
Industrial Production Methods
the principles of photochemical cycloaddition and bromination can be scaled up with appropriate equipment and safety measures .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be performed to modify the bicyclic core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid .
Scientific Research Applications
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The compound’s properties are explored for developing new materials with unique mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane is not fully understood, but it is believed to interact with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects . The bicyclic core may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: The parent structure without the bromomethyl and ethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic structure with different ring strain and reactivity.
Bicyclo[3.1.0]hexane: A larger bicyclic system with different chemical properties.
Uniqueness
4-(Bromomethyl)-1-ethyl-2-oxabicyclo[21The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
4-(bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H13BrO/c1-2-8-3-7(4-8,5-9)6-10-8/h2-6H2,1H3 |
InChI Key |
VMUQOAKSFZCZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


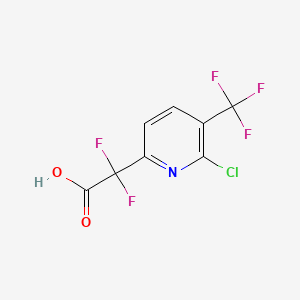
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
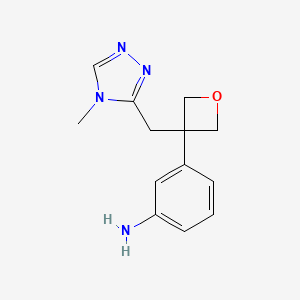

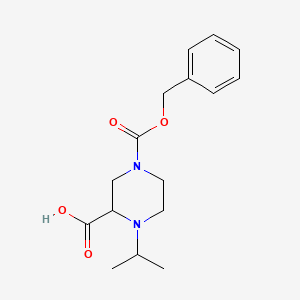
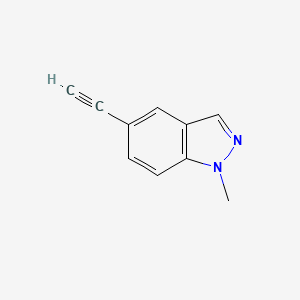
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
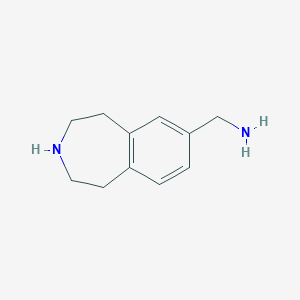
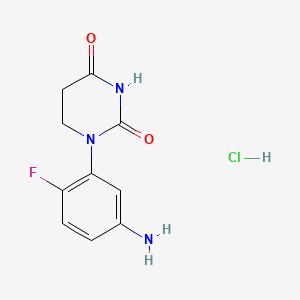

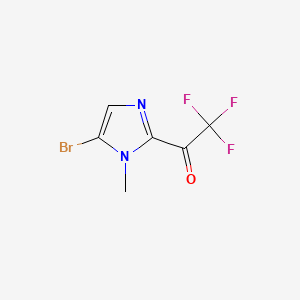
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)

